![molecular formula C16H15BrN2O3S B2978433 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 633299-27-1](/img/structure/B2978433.png)
5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic organic compound belonging to the benzodiazepine family. This compound is characterized by the presence of a bromophenyl sulfonyl group and a tetrahydrobenzodiazepinone core. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via a sulfonylation reaction. This involves the reaction of the benzodiazepine core with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Methylation: The final step involves the methylation of the benzodiazepine core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzodiazepine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromophenyl sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodiazepine core.
Reduction: Reduced forms of the bromophenyl sulfonyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Benzodiazepines are known for their effects on the central nervous system, and derivatives like this one are investigated for their potential as anxiolytics, sedatives, and anticonvulsants.
Medicine
In medicine, research focuses on the therapeutic potential of this compound. Its structure suggests it could interact with GABA receptors, similar to other benzodiazepines, making it a candidate for the development of new anxiolytic or sedative drugs.
Industry
Industrially, this compound could be used in the development of pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to increased neuronal inhibition and producing calming effects.
Molecular Targets and Pathways
GABA_A Receptors: The primary target, where the compound binds to the receptor and enhances GABA’s inhibitory effects.
Neuronal Pathways: Modulation of neuronal pathways involved in anxiety, sedation, and seizure control.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the bromophenyl sulfonyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may confer distinct binding affinities and metabolic pathways compared to other benzodiazepines, potentially leading to different therapeutic profiles and side effect profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
5-(4-bromophenyl)sulfonyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-11-10-16(20)18-14-4-2-3-5-15(14)19(11)23(21,22)13-8-6-12(17)7-9-13/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCVZUPWTBQQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
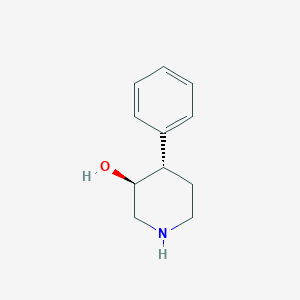
![N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2978357.png)
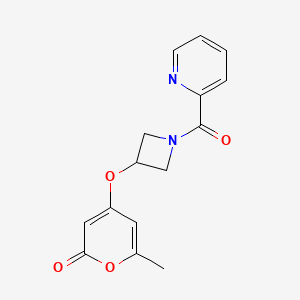
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)
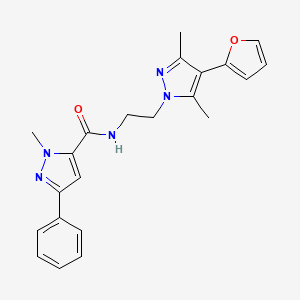
amine](/img/structure/B2978363.png)
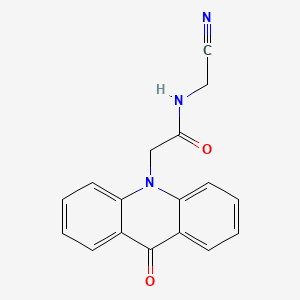
![1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978366.png)
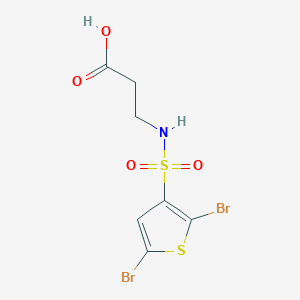
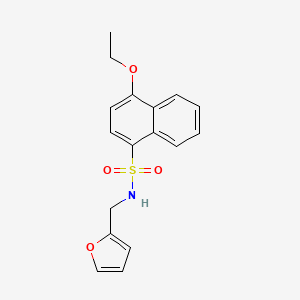
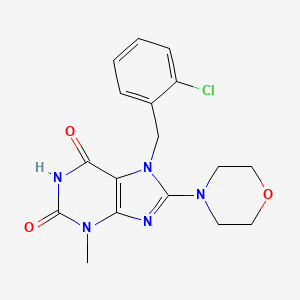
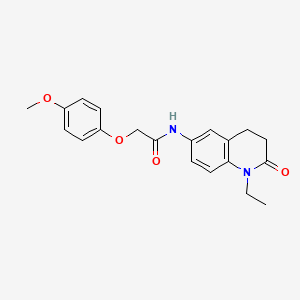
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride](/img/structure/B2978372.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)
